molecular formula C21H17N3O4 B11010301 N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11010301
M. Wt: 375.4 g/mol
InChI Key: FXNPCXRUVUTPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid molecule combining two pharmacologically significant heterocyclic motifs: a coumarin (2-oxo-2H-chromen-6-yl) and a quinazolinone (4-oxoquinazolin-3(4H)-yl) linked via a butanamide bridge. Coumarins are known for their anti-inflammatory, anticoagulant, and anticancer properties, while quinazolinones exhibit diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H17N3O4/c25-19(23-15-8-9-18-14(12-15)7-10-20(26)28-18)6-3-11-24-13-22-17-5-2-1-4-16(17)21(24)27/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,23,25)

InChI Key

FXNPCXRUVUTPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenone Moiety: Starting from salicylaldehyde, the chromenone structure can be synthesized through a Pechmann condensation reaction with ethyl acetoacetate under acidic conditions.

    Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized from anthranilic acid and formamide through a cyclization reaction.

    Coupling Reaction: The final step involves coupling the chromenone and quinazolinone moieties through a butanamide linker. This can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core Structure: Coumarin-quinazolinone hybrid with a flexible butanamide linker.
  • Key Functional Groups: Lactone ring (coumarin) for membrane permeability. Quinazolinone moiety for enzyme inhibition (e.g., COX-2). Butanamide spacer to optimize binding conformation.
Analog 1: Sulfamoylphenyl-Coumarin Derivatives ()
  • Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) . Structure: Coumarin absent; sulfamoylphenyl and arylhydrazine groups dominate. Synthesis: Diazonium salt coupling with cyanoacetanilides. Key Data: High yield (94%), IR (C≡N at 2214 cm⁻¹), and NMR-confirmed hydrazine linkage.
Analog 2: Thiazolidinone-Coumarin Hybrids ()
  • Example: N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides . Structure: Coumarin linked to thiazolidinone via acetamide. Synthesis: Mercaptoacetic acid cyclization with ZnCl₂ catalysis. Key Data: Recrystallized from dioxane, IR (C=O at 1662–1664 cm⁻¹).
Analog 3: Quinazolinone-Pyrimidine Hybrids ()
  • Example: 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide . Structure: Quinazolinone linked to pyrimidine via thioacetamide. Synthesis: Hydrolysis and N-alkylation of hybrid fragments. Key Data: COX-2 selectivity (IC₅₀ = 116.73 mmol/kg), ulcer index = 11.38 (vs. Diclofenac’s 19.20).
Key Insights:
  • Pharmacophore Synergy: Unlike sulfamoylphenyl derivatives (Analog 1), the target’s coumarin-quinazolinone combination could enable dual-pathway inhibition (e.g., COX-2 and kinases).
  • Safety Profile: Analog 3’s low ulcerogenicity suggests that quinazolinone hybrids may mitigate gastrointestinal toxicity, a critical advantage over NSAIDs like Diclofenac .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfamoylphenyl groups (Analog 1) enhance water solubility but may increase renal toxicity. The target compound’s coumarin moiety could balance lipophilicity for oral bioavailability.
  • Metabolic Stability: Thiazolidinone derivatives (Analog 3) are prone to hydrolysis, whereas the target’s amide linker may resist enzymatic degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.